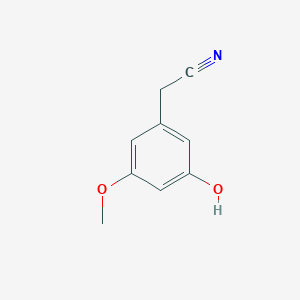

(3-Hydroxy-5-methoxyphenyl)acetonitrile

Description

(3-Hydroxy-5-methoxyphenyl)acetonitrile is a phenylacetonitrile derivative with a hydroxyl (-OH) group at the 3-position and a methoxy (-OCH₃) group at the 5-position of the aromatic ring. This compound belongs to the nitrile family, characterized by a cyano (-CN) group attached to the methylene (-CH₂-) moiety.

Properties

CAS No. |

709043-30-1 |

|---|---|

Molecular Formula |

C9H9NO2 |

Molecular Weight |

163.17 g/mol |

IUPAC Name |

2-(3-hydroxy-5-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H9NO2/c1-12-9-5-7(2-3-10)4-8(11)6-9/h4-6,11H,2H2,1H3 |

InChI Key |

SIUSITLAYQSIMK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)O)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-5-methoxyphenyl)acetonitrile typically involves the reaction of vanillyl alcohol with sodium cyanide. The reaction conditions often include a temperature range of 135-145°C under reduced pressure (2 mmHg) . The product is then purified to obtain a high-purity compound.

Industrial Production Methods

In industrial settings, the production of (3-Hydroxy-5-methoxyphenyl)acetonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-5-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenylacetonitriles depending on the substituents used.

Scientific Research Applications

(3-Hydroxy-5-methoxyphenyl)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3-Hydroxy-5-methoxyphenyl)acetonitrile involves its interaction with various molecular targets. For instance, in cancer research, it has been shown to exhibit antiproliferative effects against cancer cell lines by a mechanism resembling that of the antimitotic drug vincristine . This involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares (3-Hydroxy-5-methoxyphenyl)acetonitrile with structurally similar compounds, highlighting substituent variations and key physicochemical properties:

Key Observations :

- Substituent Effects : Halogenation (F, Cl) increases molecular weight compared to the hydroxyl/methoxy analog. The chloro derivative has the highest molecular weight (181.62) due to chlorine’s atomic mass .

- Physical State : The chloro analog is reported as a liquid at room temperature , while data for other analogs are unspecified.

- Storage : Fluoro derivatives require refrigeration (0–6°C) , likely due to enhanced reactivity or stability concerns.

Reactivity and Stability

- Hydroxy Group Reactivity : The hydroxyl group in the target compound may increase susceptibility to oxidation or hydrogen bonding compared to halogenated analogs. This could influence solubility in polar solvents and participation in acid-base reactions .

- Nitrile Reactivity : All analogs retain the nitrile group, which undergoes hydrolysis to amides or carboxylic acids under acidic/basic conditions. Halogen substituents (F, Cl) may electronically stabilize the aromatic ring, altering reaction kinetics .

- Stability : Methoxy and halogen substituents generally enhance stability compared to hydroxyl groups, which may necessitate protective handling for the target compound .

Biological Activity

(3-Hydroxy-5-methoxyphenyl)acetonitrile is an organic compound with significant potential in pharmacology and biochemistry. This article delves into its biological activities, exploring its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3-Hydroxy-5-methoxyphenyl)acetonitrile is C10H11NO2, with a molecular weight of 177.20 g/mol. The structure features a phenolic ring with hydroxyl and methoxy substituents, alongside an acetonitrile functional group. This unique configuration contributes to its biological activity and interaction with various biological systems.

1. Cytotoxicity

Research indicates that (3-Hydroxy-5-methoxyphenyl)acetonitrile exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values ranging from 4.3 to 23 µg/mL against mouse fibroblast cell line L929 and cervix carcinoma cell line KB-3-1. Notably, it demonstrated the strongest cytotoxicity against human breast adenocarcinoma MCF-7 cells with an IC50 value of 1.5 µg/mL .

| Cell Line | IC50 (µg/mL) |

|---|---|

| L929 | 4.3 - 23 |

| KB-3-1 | 4.3 - 23 |

| MCF-7 | 1.5 |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro tests determined its minimum inhibitory concentrations (MICs) against various bacterial strains, including:

- Staphylococcus aureus : MIC of 33.33 µg/mL

- Bacillus subtilis : MIC of 33.33 µg/mL

- Escherichia coli : MIC values indicating moderate activity

These findings suggest that (3-Hydroxy-5-methoxyphenyl)acetonitrile could be a candidate for developing new antimicrobial agents .

The mechanisms underlying the biological activities of (3-Hydroxy-5-methoxyphenyl)acetonitrile are still being elucidated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of cell cycle progression . The presence of hydroxyl and methoxy groups is believed to enhance its reactivity with cellular targets.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of (3-Hydroxy-5-methoxyphenyl)acetonitrile on various cancer cell lines, including pancreatic carcinoma and colon carcinoma cells. The results indicated that the compound exhibited remarkable antiproliferative effects, with IC50 values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of (3-Hydroxy-5-methoxyphenyl)acetonitrile against clinical isolates of multidrug-resistant bacteria. The study reported effective inhibition of biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.